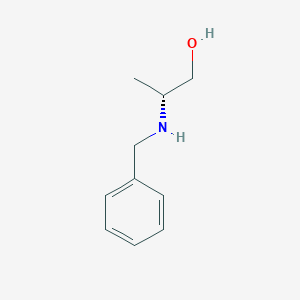

(R)-2-(Benzylamino)propan-1-ol

描述

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are a critically important class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group attached to a chiral framework. Their value stems from their ability to introduce chirality, a key feature in many biologically active molecules.

Chiral amino alcohols are fundamental building blocks in the stereoselective synthesis of complex molecules. nih.gov They serve as versatile starting materials or intermediates, allowing for the controlled construction of specific stereoisomers of a target compound. nih.govfrontiersin.org This is particularly vital in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on a single enantiomer. nih.govsci-hub.se The use of these chiral synthons allows chemists to construct molecules with multiple contiguous stereocenters with a high degree of control. nih.gov

Beyond their role as structural components, chiral amino alcohols and their derivatives are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. sci-hub.sediva-portal.orgsciengine.com When coordinated to a metal center, these ligands can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. unr.edu.ar They have proven effective in a variety of transformations, including the addition of dialkylzinc reagents to aldehydes and conjugate additions. unr.edu.arresearchgate.netum.edu.my

The production of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govrsc.org Chiral amino alcohols are indispensable in this endeavor, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. frontiersin.orgmdpi.comnih.gov Their incorporation into drug molecules can significantly impact biological activity. nih.gov The development of efficient synthetic routes to chiral amino alcohols is therefore a major focus of research. nih.govchemrxiv.org

Contextualization of (R)-2-(Benzylamino)propan-1-ol's Stereochemical Purity and Importancesciengine.com

The "R" designation in this compound refers to its absolute configuration at the stereogenic center, a critical factor that dictates its chemical behavior.

The specific stereochemistry of this compound directly influences its performance in both biological and catalytic systems. nih.gov In asymmetric catalysis, the "R" configuration is responsible for inducing a specific stereochemical outcome in the reaction it mediates. Any deviation from this specific configuration would result in a different, and likely less desirable, outcome. uou.ac.in Similarly, if this compound were a component of a biologically active molecule, its "R" configuration would be essential for its specific interaction with biological targets like enzymes or receptors. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | 74609-49-7 | C10H15NO | 165.23 | Mono-benzylamino, R-configuration |

| (S)-2-(Benzylamino)propan-1-ol | 101376-26-5 | C10H15NO | 165.23 | Enantiomer (S-configuration) |

| (R)-2-(Dibenzylamino)propan-1-ol | 60479-64-3 | C17H21NO | 255.36 | Di-benzylamino substitution |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXWCRXOPLGFLX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74609-49-7 | |

| Record name | (2R)-2-(benzylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of R 2 Benzylamino Propan 1 Ol in Asymmetric Catalysis

Chiral Ligand Design and Development

The bifunctional nature of amino alcohols like (R)-2-(benzylamino)propan-1-ol makes them exceptionally versatile scaffolds for the design of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms can act as two points of coordination to a metal, forming a stable chelate ring that positions the chiral center and its substituents to influence the substrate's approach to the catalytic site.

Pinane-Based Chiral Tridentate Ligands

Publicly available research literature does not provide specific examples of pinane-based chiral tridentate ligands synthesized directly from this compound.

Amino Alcohol Scaffolds in C2-Symmetric Chiral Ligands

While the amino alcohol scaffold is fundamental to many classes of chiral ligands, specific examples of C2-symmetric chiral ligands derived from this compound are not detailed in the reviewed scientific literature.

Isopulegol-Based Chiral Ligands

Natural monoterpenes, such as (-)-isopulegol, are frequently used as inexpensive chiral starting materials for the synthesis of complex ligands. mdpi.comnih.gov Libraries of isopulegol-based chiral aminodiols have been developed and successfully applied as catalysts. mdpi.comresearchgate.net One common synthetic strategy involves the conversion of (-)-isopulegol into an intermediate like (-)-α-methylene-γ-butyrolactone. researchgate.net This intermediate can then undergo a Michael addition with a primary amine, such as benzylamine (B48309), followed by reduction with a reagent like lithium aluminium hydride (LiAlH₄), to yield N-substituted aminodiols. researchgate.net

For example, the synthesis of (1S,2S,5R)-2-((S)-1-(Benzylamino)-3-hydroxypropan-2-yl)-5-methylcyclohexanol, a ligand that shares the core N-benzylamino alcohol feature with the subject compound, has been accomplished through this methodology. researchgate.net These isopulegol-derived ligands have proven effective in asymmetric synthesis, demonstrating the utility of combining the terpene scaffold with chiral amino alcohol moieties. mdpi.com

Enantioselective Reactions Catalyzed by this compound Derived Systems

Ligands derived from chiral amino alcohols are instrumental in a range of enantioselective transformations. Their ability to form stable and well-defined chiral environments around a metal center is key to achieving high levels of stereocontrol in reactions such as transfer hydrogenations and organometallic additions.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical alternative to asymmetric hydrogenation for producing chiral alcohols from prochiral ketones. liv.ac.uk This method avoids the use of hazardous, high-pressure hydrogen gas, instead employing hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture. liv.ac.uknih.gov The most successful catalysts for ATH are often Noyori-type ruthenium(II) complexes bearing a chiral diamine or amino alcohol ligand. mdpi.com

The catalytic cycle generally involves the formation of a metal-hydride species, which then delivers a hydride to the carbonyl carbon of the ketone. nih.gov The chiral ligand ensures that this delivery happens preferentially to one of the two prochiral faces of the ketone, resulting in an enantiomerically enriched alcohol product. nih.gov

Recent studies have demonstrated that Ru(II) complexes can catalyze the ATH of challenging substrates via a dynamic kinetic resolution (DKR) process. For instance, the (R,R)-Teth-TsDPEN-Ru(II) complex has been used for the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes, yielding anti-diols with excellent yields and enantioselectivities. mdpi.com This highlights the high degree of stereocontrol achievable with catalyst systems based on chiral 1,2-amino alcohol-type backbones.

| Substrate (Aldehyde) | Product (Diol) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-benzyl-3-oxo-3-phenylpropanal | (1R,2R)-2-benzyl-1-phenylpropane-1,3-diol | 87 | 89:11 | >99 |

| 2-benzyl-3-(4-methoxyphenyl)-3-oxopropanal | (1R,2R)-2-benzyl-1-(4-methoxyphenyl)propane-1,3-diol | 85 | 88:12 | >99 |

| 2-benzyl-3-(4-fluorophenyl)-3-oxopropanal | (1R,2R)-2-benzyl-1-(4-fluorophenyl)propane-1,3-diol | 79 | 85:15 | >99 |

| 2-benzyl-3-(4-chlorophenyl)-3-oxopropanal | (1R,2R)-2-benzyl-1-(4-chlorophenyl)propane-1,3-diol | 81 | 86:14 | >99 |

| 2-benzyl-3-(naphthalen-2-yl)-3-oxopropanal | (1R,2R)-2-benzyl-1-(naphthalen-2-yl)propane-1,3-diol | 75 | 92:8 | >99 |

Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds

The catalytic asymmetric addition of organometallic reagents, particularly organozincs, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for synthesizing chiral alcohols. nih.govnih.gov Chiral amino alcohols are among the most effective ligands for this transformation. researchgate.net The reaction mechanism is believed to involve the formation of a chiral zinc alkoxide complex from the amino alcohol and the dialkylzinc reagent. This complex then coordinates the aldehyde and facilitates the enantioselective transfer of an alkyl group from a second organozinc molecule to the carbonyl carbon. researchgate.net

Isopulegol-based aminodiol ligands have been successfully employed as catalysts in the model reaction of diethylzinc (B1219324) addition to benzaldehyde (B42025). mdpi.com These catalysts direct the addition to produce either (S)- or (R)-1-phenyl-1-propanol in high yields and with significant enantioselectivity. The specific stereochemistry of the ligand dictates the configuration of the resulting alcohol product.

| Ligand | Time (h) | Conversion (%) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|---|

| (1S,2S,5R)-2-((S)-1-(Benzylamino)-3-hydroxypropan-2-yl)-5-methylcyclohexanol | 4 | 99 | 1-phenyl-1-propanol | 98 | 80 | S |

| (1S,2S,5R)-5-methyl-2-((S)-1-(((S)-1-phenylethyl)amino)-3-hydroxypropan-2-yl)cyclohexanol | 20 | 99 | 1-phenyl-1-propanol | 99 | 72 | S |

| (1R,2S,5R)-2-((R)-2-(benzylamino)-2-phenylethyl)-5-methylcyclohexanol | 24 | 75 | 1-phenyl-1-propanol | 74 | 62 | S |

| (1R,2R,5R)-2-((S)-2-(benzylamino)-2-phenylethyl)-5-methylcyclohexanol | 24 | 90 | 1-phenyl-1-propanol | 89 | 40 | R |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for stereoselective carbon-carbon bond formation. Chiral amino alcohols, including this compound, are effective ligands for metal-catalyzed versions of this reaction, such as the addition of organozinc or Grignard reagents to α,β-unsaturated carbonyl compounds.

When complexed with a metal salt (e.g., a copper(II) species), the ligand forms a chiral catalyst that activates the α,β-unsaturated substrate. The steric and electronic properties of the ligand's chiral pocket direct the incoming nucleophile to one face of the molecule, resulting in a product with high enantiomeric excess. For example, in the copper-catalyzed addition of dialkylzinc reagents to cyclic enones, the use of amino alcohol ligands can lead to the formation of chiral products bearing new stereogenic centers. The efficiency of these reactions is often high, with excellent yields and enantioselectivities. Chiral metal enolates formed through these conjugate additions are valuable intermediates for further synthetic transformations. beilstein-journals.org

Below is a representative table illustrating the performance of chiral amino alcohol-type ligands in the conjugate addition of diethylzinc to cyclohexenone, a model reaction demonstrating the potential efficacy of ligands like this compound.

| Ligand Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Amino Alcohol | Toluene | 0 | >95 | 92 |

| Chiral Amino Alcohol | THF | -20 | >95 | 88 |

| Modified Prolinol | Hexane | 0 | 90 | 95 |

| Ephedrine-based | Toluene/Hexane | -15 | >95 | >99 |

This table presents typical data for chiral amino alcohol ligands in this class of reaction to illustrate expected performance.

Enantioselective Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. mdpi.com Rendering this reaction enantioselective often involves the use of a chiral Lewis acid catalyst. This compound can serve as a chiral ligand for Lewis acidic metals like copper, aluminum, or magnesium.

In this catalytic setup, the metal center, coordinated to the chiral amino alcohol, binds to the dienophile (typically an α,β-unsaturated carbonyl compound), lowering its LUMO energy and activating it for cycloaddition. The chiral ligand environment ensures that the diene approaches the dienophile from a specific direction, leading to the preferential formation of one enantiomeric cycloadduct. The bidentate chelation of the ligand to the metal is crucial for creating a rigid and predictable stereochemical environment necessary for high enantioselectivity. mdpi.com

Influence of Ligand Structure on Enantioselectivity

The success of a chiral catalyst is highly dependent on the structure of the ligand. For amino alcohols like this compound, subtle modifications to the molecular framework can have a profound impact on catalytic performance.

N-Substituent Effects in Catalytic Activity

The substituent attached to the nitrogen atom in amino alcohol ligands plays a critical role in determining both catalytic activity and enantioselectivity. The size and electronic nature of this group can influence the steric environment around the metal's active site and the stability of the catalyst complex.

| N-Substituent | Relative Steric Bulk | Expected Impact on Enantioselectivity (ee) | Expected Impact on Reaction Rate |

| Methyl | Small | Moderate | High |

| Benzyl (B1604629) | Medium | High | High |

| Trityl | Very Large | Potentially Very High | Low |

| 2,6-Dimethylphenyl | Large | High | Moderate to High |

This table provides a conceptual illustration of the expected trends based on general principles of asymmetric catalysis.

Stereocontrol Mechanisms in Chiral Catalysis

The mechanism of stereocontrol by chiral amino alcohol ligands relies on the formation of a rigid chelate complex with the metal catalyst. The nitrogen atom and the hydroxyl group of this compound bind to the metal, forming a stable five-membered ring. This coordination creates a well-defined, asymmetric environment.

When a substrate (e.g., an enone or a dienophile) coordinates to this chiral metal complex, the substituents on the ligand—the benzyl group on the nitrogen and the methyl group on the propanol backbone—dictate the preferred orientation of the substrate. Steric repulsion between the substrate and these bulky groups forces the substrate to adopt a specific conformation and facial alignment for the subsequent reaction. This control over the transition state geometry is the fundamental basis for the observed enantioselectivity. The two coordinating sites of amino acid-type ligands are considered crucial for effective enantiocontrol. mdpi.com For many reactions, this mechanism allows for the predictable synthesis of a desired enantiomer, which is a primary goal of asymmetric catalysis. rsc.org

Advanced Research on Derivatives and Analogues of R 2 Benzylamino Propan 1 Ol

Design and Synthesis of Novel Derivatives

The inherent chirality and bifunctionality of (R)-2-(benzylamino)propan-1-ol make it an attractive building block in organic synthesis. Its structure provides a foundation upon which more complex molecular architectures can be assembled.

Systematic modifications of the this compound core structure have been explored to enhance the biological activity and selectivity of its derivatives. Structure-activity relationship (SAR) studies on related compounds have demonstrated that alterations to the aromatic ring, the amino group, and the hydroxyl group can significantly impact their pharmacological profiles. For instance, in related aryloxypropanolamine structures, the nature and position of substituents on the aromatic ring are critical for potency and receptor selectivity. researchgate.net

One common modification involves the substitution of the benzyl (B1604629) group with other aromatic or heteroaromatic rings to explore interactions with different biological targets. mdpi.com Additionally, the secondary amine offers a site for the introduction of various substituents to modulate lipophilicity and hydrogen bonding capacity, which can influence pharmacokinetic and pharmacodynamic properties. nih.gov The hydroxyl group can be esterified or etherified to create prodrugs or to alter the molecule's interaction with target enzymes or receptors.

The amino and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a precursor for the synthesis of chiral ligands used in asymmetric catalysis. The development of polyfunctional chiral ligands derived from this scaffold involves the introduction of additional donor atoms through chemical modification.

For example, the primary alcohol can be converted to other functional groups, such as ethers or esters, bearing additional coordinating moieties. The secondary amine can be derivatized to introduce phosphorus, sulfur, or other nitrogen-containing groups, leading to the formation of bidentate, tridentate, or even tetradentate ligands. These polyfunctional chiral ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the original this compound backbone plays a crucial role in inducing chirality in the products of these reactions.

Medicinal Chemistry Research and Pharmacological Relevance of Derivatives

The this compound scaffold is a key component in a variety of medicinally relevant compounds, and its derivatives have been investigated for a range of therapeutic applications.

Derivatives of this compound have been designed and synthesized as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. A significant area of research has been the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. nih.govwikipedia.org The general structure of many beta-blockers, aryloxypropanolamines, is closely related to derivatives of this compound. researchgate.net By modifying the aromatic portion and the substituent on the amino group, researchers have been able to develop selective and non-selective beta-blockers for the treatment of cardiovascular diseases. wikipedia.org

Furthermore, analogues of this scaffold have been explored for their potential in treating central nervous system (CNS) disorders. google.com The ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes these compounds interesting candidates for the development of new therapies for neurological and psychiatric conditions.

The structural and stereochemical attributes of this compound make it a valuable scaffold for the generation of diverse chemical libraries for high-throughput screening. Its bifunctional nature allows for the introduction of a wide range of substituents at multiple points of the molecule, enabling the exploration of a large chemical space.

In recent years, there has been a growing interest in using such chiral scaffolds to create libraries of compounds with three-dimensional complexity, which is often associated with improved biological activity and selectivity. mdpi.com Solid-phase synthesis techniques have been employed to efficiently generate large numbers of derivatives for biological evaluation. mdpi.com The use of this compound and related chiral amino alcohols as scaffolds has led to the discovery of novel compounds with a variety of biological activities, including antimicrobial and anticancer properties. nih.gov

The synthesis of potential therapeutic agents based on the this compound scaffold is an active area of research. For example, derivatives incorporating a quinoxaline moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov Some of these compounds have shown potent anticancer effects, suggesting that the quinoxaline-propanolamine scaffold is a promising framework for the development of new oncology drugs. nih.gov

Moreover, the core structure of this compound is found in analogues of drugs like propranolol and practolol, which are used to treat cardiovascular conditions. nih.gov The synthesis of stereoisomeric derivatives of these drugs has been undertaken to investigate the impact of stereochemistry on their potency and tissue selectivity. nih.gov Research has also extended to the synthesis of novel phenoxy-propan-2-ol derivatives that have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. researchgate.net

Interactive Data Table of Investigated Derivatives and their Potential Applications

| Derivative Class | Core Scaffold Modification | Potential Therapeutic Area |

|---|---|---|

| Aryloxypropanolamines | Variation of the aromatic ring and amine substituent | Cardiovascular (Beta-blockers) |

| Quinoxaline Derivatives | Incorporation of a quinoxaline ring | Oncology (Antiproliferative) |

| Benzofuran Derivatives | Incorporation of a benzofuran moiety | Central Nervous System Disorders |

| Phenyl-ethynyl Selanyl Propan-2-ol Derivatives | Addition of a selenium-containing group | Oncology (Apoptosis induction) |

Stereoselective Aspects in Derivative Synthesis and Activity

Stereoselectivity is a critical consideration in the synthesis of derivatives of this compound. The synthesis of chiral β-amino alcohols, a class to which this compound belongs, often employs asymmetric catalysis to control the formation of specific stereoisomers. organic-chemistry.orgwestlake.edu.cn Methodologies such as copper-catalyzed hydroamination and chromium-catalyzed cross-coupling reactions have been developed to produce β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions is paramount, as it can dictate which stereoisomer is preferentially formed. chemrxiv.org For instance, certain catalytic systems are designed to proceed through highly ordered transition states, such as the Zimmerman-Traxler model in allylation reactions, which dictates the stereochemical outcome of the product. chemrxiv.org

The stereochemistry of these derivatives is not only a synthetic challenge but also a crucial determinant of their biological function. The spatial orientation of functional groups, such as the hydroxyl and the benzylamino moieties, governs the molecule's ability to interact with chiral biological targets like receptors and enzymes.

The biological activities of chiral drug molecules are often highly dependent on their stereochemistry, with one enantiomer frequently exhibiting significantly greater potency than the other. This principle is well-documented for β-amino alcohol derivatives, particularly in the class of β-adrenergic blockers (beta-blockers). For these compounds, the biological activity, such as cardiac β-blocking effects, typically resides in the (S)-enantiomer. mdpi.comnih.gov The potency ratio between the active (S)-enantiomer and the less active (R)-enantiomer can be substantial, often ranging from 33 to over 500, due to the specific three-point interactions with the adrenergic receptor. mdpi.comnih.gov

This enantiomer-specific activity is not limited to beta-blockers. Studies on N-benzyl-2-acetamidopropionamide derivatives, which are structurally related to analogues of this compound, have shown potent anticonvulsant effects. nih.gov In a key example, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer, which had an ED50 value of 4.5 mg/kg, while its (S)-enantiomer had an ED50 exceeding 100 mg/kg. nih.gov Similarly, research on (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide identified it as a potent antiseizure agent, with its activity linked to a stereoselective modulator effect on the glutamate transporter EAAT2. semanticscholar.org These findings underscore the critical importance of stereochemistry in drug design, as the "inactive" enantiomer may be inert, contribute to side effects, or even have a different pharmacological profile.

| Compound Class | Active Enantiomer | Biological Activity | Potency Difference (Active vs. Inactive) | Reference |

|---|---|---|---|---|

| Aryloxyaminopropanol Beta-Blockers (e.g., Propranolol) | (S)-enantiomer | β-adrenergic receptor antagonist | The (S)-enantiomer is ~100 times more potent than the (R)-enantiomer. | mdpi.comnih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-enantiomer | Anticonvulsant | ED50 for (R)-isomer was 4.5 mg/kg, while ED50 for (S)-isomer was >100 mg/kg. | nih.gov |

| Sotalol | (R)-enantiomer | β-receptor blocking | The (R)-enantiomer is 14–50 times more efficient than the racemic form. | mdpi.com |

| (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | (R)-enantiomer | Antiseizure (EAAT2 Modulator) | Activity is stereoselective, with the (R)-enantiomer showing a potent effect. | semanticscholar.org |

Computational and Theoretical Studies of Derivatives

Computational and theoretical chemistry provides powerful tools to investigate the properties of derivatives of this compound at a molecular level. These methods allow researchers to predict molecular structures, understand reaction mechanisms, and rationalize observed biological activities, thereby guiding further synthetic efforts.

Molecular modeling and docking simulations are instrumental in structure-based drug design. These computational techniques predict the preferred orientation and binding affinity of a ligand (the derivative) within the active site of a biological target, such as a receptor or enzyme. nih.gov For derivatives of this compound, docking studies can elucidate how different stereoisomers interact with a target protein. For example, simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl and amino groups and hydrophobic interactions involving the benzyl and alkyl moieties, which are crucial for binding. mdpi.com

In studies of related compounds, docking simulations have been used to rationalize the stereoselective activity of novel anticonvulsants. For instance, the potent activity of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was supported by molecular docking simulations, which helped to visualize its interaction with the glutamate transporter EAAT2 and explain its effect as a positive allosteric modulator. semanticscholar.org These simulations can guide the design of new analogues with improved affinity and selectivity by predicting how structural modifications will affect the binding mode.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For derivatives of this compound, DFT calculations can provide insights into molecular properties that are difficult to measure experimentally. This includes determining the most stable conformations of different stereoisomers and calculating electronic properties like electrostatic potential maps, which indicate regions of the molecule likely to engage in electrostatic interactions with a biological target.

DFT calculations are also crucial for understanding reaction mechanisms. In a nickel-catalyzed enantioselective reaction to produce chiral allylic amines, DFT was used to model the catalyst-ligand complex, revealing a deep chiral pocket that dictates the stereochemical outcome of the reaction. acs.orgacs.org By calculating the energies of reactants, products, and intermediates, DFT helps to rationalize the regio- and enantioselectivity observed in synthetic routes leading to chiral amino alcohol derivatives. nih.govresearchgate.net

Transition state analysis, often performed using DFT calculations, is a powerful tool for elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. This method involves locating the transition state structure—the highest energy point along a reaction coordinate—and calculating its energy relative to the reactants. The height of this energy barrier determines the rate of the reaction.

For the asymmetric synthesis of derivatives of this compound, chemists can model the transition states for the formation of different stereoisomers. The calculated energy difference between these competing transition states can predict which isomer will be the major product. For example, in copper-catalyzed reactions, the formation of specific diastereomers is often explained by analyzing the relative energies of chair-like Zimmerman-Traxler transition states. chemrxiv.org A detailed computational analysis of aza-Henry reactions has shown that the favored transition state can be lower in energy by several kcal/mol, leading to high diastereo- and enantioselectivity. nih.gov This approach allows researchers to understand how a chiral catalyst or auxiliary creates a specific chiral environment that favors one reaction pathway over another, providing a rational basis for designing more efficient and selective syntheses. acs.org

Spectroscopic and Analytical Characterization Methodologies for R 2 Benzylamino Propan 1 Ol and Its Derivatives

Chiral Analysis Methods

Confirming the stereochemical identity and enantiomeric purity of (R)-2-(benzylamino)propan-1-ol is critical. Chiral chromatography is the standard method for this purpose.

Chiral Gas Chromatography (GC) is an effective technique for separating enantiomers. gcms.cz The method utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The enantiomers of this compound, or more commonly its volatile derivatives (e.g., trifluoroacetyl derivatives), interact diastereomerically with the chiral stationary phase. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. By comparing the retention time of the sample to that of a known (R)-enantiomer standard, the identity can be confirmed. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample, providing a measure of its optical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers from a racemic mixture. The direct approach, which utilizes a chiral stationary phase (CSP), is the most widely used method for resolving enantiomers of chiral drugs and intermediates. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including amino alcohols. nih.govmdpi.com

These CSPs, often featuring derivatives like tris(3,5-dimethylphenylcarbamate), create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation. mdpi.com The choice of mobile phase—typically a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol)—is crucial for achieving optimal resolution. mdpi.commdpi.com The nature and concentration of the alcohol modifier can significantly impact retention factors, separation factors (α), and resolution (Rs) by competing with the analyte for interaction sites on the CSP. mdpi.com

For the enantiomeric separation of compounds structurally similar to this compound, polysaccharide-based columns such as Chiralpak® AD-H and Chiralcel® OD-H are frequently employed. nih.govyakhak.org The separation performance is highly dependent on the specific analyte, the CSP, and the chromatographic conditions, as illustrated by the representative data in the table below.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | k'1 (Retention Factor) | α (Separation Factor) | Rs (Resolution) |

|---|---|---|---|---|---|---|

| (±)-Propranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol/DEA (86:14:0.1) | 1.0 | 2.18 | 1.25 | 2.50 |

| (±)-Nadolol | Chiralpak AD-H | n-Hexane/EtOH/DEA/TFA (88:12:0.4:0.23) | 1.0 | - | 1.15 | 2.01 |

| (±)-Chlorpheniramine | Chiralpak IG-U | n-Heptane/EtOH (90:10) | 0.5 | - | 1.97 | 2.33 |

| (±)-6-Hydroxyflavanone | Chiralpak IG-U | n-Hexane/EtOH (90:10) | 0.5 | - | 3.86 | 8.74 |

Data is illustrative for structurally related chiral compounds and demonstrates typical performance on polysaccharide-based CSPs. k'1 = retention factor of the first eluting enantiomer; α = separation factor (k'2/k'1); Rs = resolution factor. Data sourced from multiple studies for comparative purposes. nih.govmdpi.comnih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. mdpi.com The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. This effect allows for the differentiation between a molecule and its non-superimposable mirror image, thus establishing its true R or S configuration at each stereocenter.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the diffraction intensities allows for the calculation of the electron density map of the molecule, from which the atomic positions are determined. For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute structure can be determined, often expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. researchgate.net

While a crystal structure for this compound itself is not publicly available, the data presented in the following table for a related chiral amino alcohol derivative, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, illustrates the detailed structural information obtained from an SCXRD analysis.

| Parameter | Value for 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide researchgate.net |

|---|---|

| Chemical Formula | C19H24N2O2 |

| Formula Weight | 312.41 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.5693 (2) |

| b (Å) | 10.6486 (2) |

| c (Å) | 9.6558 (2) |

| β (°) | 98.727 (1) |

| Volume (Å3) | 972.53 (3) |

| Z | 2 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.0294, wR2 = 0.0754 |

| Absolute configuration parameter (Flack) | 0.0 (2) |

This data represents a published crystal structure for a related chiral amino alcohol derivative and serves to illustrate the typical parameters determined by SCXRD. researchgate.net

An exploration of this compound reveals its growing importance in chemical synthesis and drug discovery. This chiral amino alcohol is not just a simple building block but a versatile scaffold poised for significant advancements. This article delves into the future directions and emerging research avenues centered on this compound, highlighting its potential in catalysis, complex molecule synthesis, computational chemistry, medicinal applications, and sustainable practices.

Future Directions and Emerging Research Avenues

The chiral scaffold of (R)-2-(benzylamino)propan-1-ol is a focal point for innovative research, driving progress across various domains of chemical science. Future exploration is set to unlock its full potential, from creating novel catalytic systems to designing next-generation pharmaceuticals and embracing greener manufacturing processes.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| NHC-catalyzed () | NHC, EtOAc | ~60 | 85–90 | Co-purification with benzyl alcohol |

| Chiral auxiliary () | TBDMS-protected intermediates | 75 | >95 | Deprotection efficiency |

Basic Research Question: How can researchers confirm the stereochemical integrity of this compound?

Methodological Answer:

Chiral purity is critical for biological activity. Techniques include:

- Chiral HPLC : As demonstrated in , relative response factors (RRF) for enantiomeric impurities (e.g., 0.65–0.92) can be determined using chiral columns (e.g., amylose- or cellulose-based).

- NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce splitting of proton signals for enantiomers.

- Optical rotation : Compare observed [α]D values with literature data (e.g., reports 98% purity for the R-enantiomer).

Advanced Research Question: How can stereoselective synthesis be optimized to minimize diastereomer formation?

Methodological Answer:

Diastereomer control requires precise reaction design:

- Protecting group strategy : Use tert-butyl carbamates (e.g., ) to shield reactive amines during alkylation steps.

- Temperature and solvent effects : Lower temperatures (−78°C) in THF or DCM reduce epimerization risks.

- Catalytic asymmetric synthesis : NHC catalysts (as in ) enhance enantioselectivity by stabilizing transition states through hydrogen bonding.

Q. Key Data from :

- Intermediate 3 : (R)-2-(tert-Butyldimethylsiloxymethyl)-3-(N-benzyl-α-methylbenzylamino)propan-1-ol achieved >90% diastereomeric excess (de) via iterative crystallization.

Advanced Research Question: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

Impurity profiling is critical for pharmaceutical intermediates. outlines a stability-indicating RP-UPLC method:

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Detection : UV at 225 nm.

- Key impurities : Monodesfluoro impurity (RRF = 0.68) and enantiomeric byproducts (RRF = 0.65–0.92).

Table 2: Impurity Profile from

| Impurity Name | Structure | Relative Response Factor (RRF) |

|---|---|---|

| (RS) NBV-1 | Benzylamino-fluorochroman derivative | 0.65 |

| Monodesfluoro impurity | Chroman-2-yl analog | 0.68 |

| (RSRS) NBV-3 | Hydrochloride salt | 0.92 |

Advanced Research Question: How can reaction mechanisms for NHC-catalyzed synthesis be elucidated?

Methodological Answer:

Mechanistic studies involve:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- DFT calculations : Model transition states to assess steric and electronic effects (e.g., benzyl group interactions in ).

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolate formation during catalysis).

Key Insight from :

NHC catalysts stabilize acylazolium intermediates, enabling nucleophilic attack by benzylamine with high enantioselectivity .

Advanced Research Question: What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

Racemization risks increase during alkylation or oxidation. Mitigation strategies include:

- Low-temperature reactions : Perform acylations at −20°C to limit base-induced epimerization.

- Protecting group selection : Use bulky groups (e.g., TBDMS in ) to sterically hinder the chiral center.

- Non-basic conditions : Employ enzymatic catalysis (e.g., lipases) for acyl transfers without racemization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。